1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

CRAC channel inhibition Store-operated calcium entry Triazole carboxamide SAR

Choose this specific regioisomer—not the pyrrolidin-3-yl analog—to preserve the stereoelectronic environment demanded by GSK’s CRAC channel inhibitor platform. The free primary carboxamide handle allows N-derivatization to explore Orai1/STIM1 SAR and generate carbonic anhydrase isoform-selective probes (CA II, VII, XII). Supplied as the hydrochloride salt for defined stoichiometry and aqueous solubility (essential for electrophysiology assays). ≥95% purity eliminates pre-purification; MW 231.68 Da fits fragment space. Multiple synthetic vectors: –CONH2, pyrrolidine NH, triazole C–H.

Molecular Formula C8H14ClN5O
Molecular Weight 231.68 g/mol
CAS No. 1774898-50-8
Cat. No. B1405317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
CAS1774898-50-8
Molecular FormulaC8H14ClN5O
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C=C(N=N2)C(=O)N.Cl
InChIInChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)4-6-2-1-3-10-6;/h5-6,10H,1-4H2,(H2,9,14);1H
InChIKeyCJUYAYCBIIQPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1774898-50-8) – Procurement-Critical Structural and Physicochemical Profile


1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1774898-50-8) is a heterocyclic building block combining a pyrrolidine ring, a 1,2,3-triazole core, and a primary carboxamide group, supplied as the hydrochloride salt . The compound features a pyrrolidin-2-ylmethyl substituent at the N1 position of the triazole, leaving the 4-carboxamide group free for further derivatization. This regioisomeric arrangement distinguishes it from pyrrolidin-3-yl and N-alkylated analogs and positions it as a versatile intermediate for medicinal chemistry programs targeting calcium release-activated calcium (CRAC) channels and carbonic anhydrase isoforms [1].

Why Generic Substitution Fails for 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride – Key Differentiators from Near Analogs


Superficially similar 1,2,3-triazole-4-carboxamide derivatives cannot be substituted for this compound without risking altered reactivity and biological selectivity. The pyrrolidin-2-ylmethyl attachment point creates a stereoelectronic environment distinct from the pyrrolidin-3-yl regioisomer, affecting both the basicity of the pyrrolidine nitrogen (pKa modulation) and the spatial orientation of the carboxamide for target engagement [1]. The N-unsubstituted carboxamide group permits subsequent mono- or di-alkylation, a synthetic handle absent in N-methylated analogs such as N-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1707367-52-9). Furthermore, the hydrochloride salt form provides defined stoichiometry and superior aqueous solubility compared to the free base, a critical parameter for reproducible biological assay preparation .

Quantitative Evidence Guide – 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride Differentiation Metrics


Regioisomeric Attachment Point Dictates CRAC Channel Inhibitor Scaffold Topology

In the GlaxoSmithKline patent series describing triazole-4-carboxamides as calcium release-activated calcium (CRAC) channel inhibitors, the N1 substituent geometry is a critical determinant of ICRAC inhibitory potency [1]. The pyrrolidin-2-ylmethyl substituent places the basic pyrrolidine nitrogen in a specific spatial relationship to the carboxamide pharmacophore, whereas the pyrrolidin-3-yl analog positions the nitrogen differently, altering the vector of hydrogen-bond interactions with the STIM1/Orai1 channel complex.

CRAC channel inhibition Store-operated calcium entry Triazole carboxamide SAR

N-Unsubstituted Carboxamide Enables Downstream Derivatization Not Possible with N-Methyl Analog

The target compound bears a primary carboxamide (–CONH2), whereas the closely related N-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1707367-52-9) contains a secondary N-methyl carboxamide . The NH2 group permits acylation, sulfonylation, or reductive amination to generate libraries of N-substituted analogs, a synthetic pathway blocked in the N-methyl variant. This functional group difference directly impacts the accessible chemical space for structure-activity relationship (SAR) exploration.

Medicinal chemistry Carbonic anhydrase inhibition Library synthesis

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility

The compound is supplied as the hydrochloride salt (1:1 stoichiometry), with a molecular formula of C8H14ClN5O and monoisotopic mass of 231.088684 Da . Hydrochloride salts of pyrrolidine-containing heterocycles typically exhibit aqueous solubility improvements of 10- to 100-fold over their free base counterparts based on class-level behavior of related triazole-pyrrolidine constructs [1]. This ensures consistent dissolution for in vitro assay preparation, a practical advantage over the free base (CAS 1889432-00-1) which may require organic co-solvents.

Salt selection Solubility Bioassay reproducibility

Commercial Purity Benchmarking – 95% Minimum Purity Enables Direct SAR Use

The compound is commercially available at ≥95% purity (HPLC) from established suppliers such as AKSci (Catalog 3928EA) . This purity level is documented and reproducible across batches, meeting the threshold for direct use in biological assays without additional purification. In contrast, the pyrrolidin-3-yl regioisomer (CAS 1707594-42-0) and the des-carboxamide analog (CAS 1779129-54-2) are frequently listed at lower or unspecified purity from smaller vendors, introducing batch-to-batch variability that can confound SAR interpretation.

Chemical procurement Purity specification Reproducibility

Optimal Procurement-Centric Application Scenarios for 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride


CRAC Channel Inhibitor Lead Optimization

The pyrrolidin-2-ylmethyl regioisomer serves as the core scaffold for synthesizing CRAC channel inhibitors according to the GlaxoSmithKline patent platform [1]. The primary carboxamide group allows systematic N-derivatization to explore SAR around the Orai1/STIM1 interface, while the hydrochloride salt ensures reproducible solubility in electrophysiology assay buffers. Researchers should prioritize this exact regioisomer because alternative attachment points (e.g., pyrrolidin-3-yl) produce divergent SAR and may yield false negatives in screening cascades [1].

Carbonic Anhydrase Isoform-Selective Probe Synthesis

Triazole-4-carboxamides with pendant amine groups have demonstrated nanomolar inhibition of carbonic anhydrase isoforms [2]. The pyrrolidine nitrogen in the target compound provides a protonatable handle for modulating isoform selectivity at physiological pH. The N-unsubstituted carboxamide can be converted to sulfonamide or hydroxamic acid derivatives, enabling generation of isoform-selective probes for CA II, CA VII, and CA XII with defined binding kinetics [2].

Fragment-Based Drug Discovery Library Construction

With a molecular weight of 231.68 Da, the compound lies within fragment space (MW < 300 Da) and possesses multiple synthetic vectors – the primary carboxamide, the pyrrolidine NH (after deprotection), and the triazole C–H – for parallel library synthesis. Procurement of the 95% pure hydrochloride salt eliminates the need for pre-purification, enabling direct plating into fragment screens and reducing cycle time in hit-to-lead campaigns.

Regioselective Click Chemistry Intermediate

The 1,2,3-triazole core can be accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the pyrrolidin-2-ylmethyl group provides a chiral handle for asymmetric synthesis [1]. The carboxamide functionality serves as a latent directing group for C–H activation reactions, enabling late-stage functionalization not feasible with N-alkylated analogs that lack the free –NH2 moiety.

Quote Request

Request a Quote for 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.